molecular formula C7H17NSi B083576 1-(Trimethylsilyl)pyrrolidine CAS No. 15097-49-1

1-(Trimethylsilyl)pyrrolidine

Cat. No. B083576
CAS RN: 15097-49-1
M. Wt: 143.3 g/mol
InChI Key: NQLVIKZJXFGUET-UHFFFAOYSA-N
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Description

"1-(Trimethylsilyl)pyrrolidine" is a chemical compound utilized in various organic synthesis processes. Its unique structure and properties make it a subject of interest in chemical research.

Synthesis Analysis

  • Synthesis methods for derivatives of "1-(Trimethylsilyl)pyrrolidine" involve stepwise regiospecific ipso mono-halogenation and cross-coupling reactions, providing diverse substitution patterns (Chan et al., 1997).
  • Ultrasound-assisted one-pot, three-step click reaction sequence of 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one with organic azides, mediated by catalytic CuI salts, facilitates efficient synthesis (Stefani et al., 2012).

Molecular Structure Analysis

  • The molecular structure of related trimethylsilyl compounds has been characterized, revealing significant bending towards nitrogen heteroatoms, attributed to intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).

Chemical Reactions and Properties

  • Trimethylsilyl (TMS)-protected alkynes in titanium-catalyzed [2+2+1] pyrrole synthesis show high selectivity, influenced by steric and electronic effects of the TMS group (Chiu & Tonks, 2018).
  • Pyrrolidinoallylsilanes exhibit unique reactivity towards electrophiles, leading to substituted β-trimethylsilyl aldehydes and amino alcohols (Corriu et al., 1983).

Physical Properties Analysis

  • Detailed studies on the physical properties of "1-(Trimethylsilyl)pyrrolidine" and its derivatives are limited in the current research literature.

Chemical Properties Analysis

  • The chemical properties of "1-(Trimethylsilyl)pyrrolidine" derivatives, such as their reactivity and stability, have been explored in the context of synthesizing complex organic compounds and heterocycles (Trost & Silverman, 2010).

Scientific Research Applications

1-(Trimethylsilyl)pyrrolidine is a chemical compound used in various scientific fields, particularly in organic chemistry. It’s often used as a reagent or a catalyst in chemical reactions .

One specific application of 1-(Trimethylsilyl)pyrrolidine is in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . This process involves the use of 1-(Trimethylsilyl)pyrrolidine as a catalyst to facilitate the reaction. The exact experimental procedures and technical details would depend on the specific conditions of the experiment, such as the temperature, pressure, and the presence of other reagents.

Another application is in the preparation of iminium triflate salts . In this case, 1-(Trimethylsilyl)pyrrolidine is used as a reagent in the reaction. Again, the specific methods of application and experimental procedures would depend on the conditions of the experiment.

  • Pharmacology

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . Others have diverse enzyme inhibitory effects .
  • Drug Discovery

    • The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • In drug discovery, we report bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Asymmetric Synthesis

    • The pyrrolidine ring is a core structure in many biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds .
    • Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
  • Organocatalysis

    • In 2005, Jørgensen and Hayashi independently proposed the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .
    • During the last 20 years, asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures .

Safety And Hazards

1-(Trimethylsilyl)pyrrolidine is classified as a flammable liquid (Category 2) and can cause skin corrosion (Category 1B) . It has a flash point of 4 °C . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

trimethyl(pyrrolidin-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVIKZJXFGUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065857
Record name Pyrrolidine, 1-(trimethylsilyl)-
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Molecular Weight

143.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(Trimethylsilyl)pyrrolidine

CAS RN

15097-49-1
Record name 1-(Trimethylsilyl)pyrrolidine
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Record name 1-(Trimethylsilyl)pyrrolidine
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Record name 1-(Trimethylsilyl)pyrrolidine
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Record name Pyrrolidine, 1-(trimethylsilyl)-
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Record name Pyrrolidine, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)pyrrolidine
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Record name 1-(TRIMETHYLSILYL)PYRROLIDINE
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Synthesis routes and methods

Procedure details

Step 1—To an ice-cold solution of pyrrolidine (167 ml, 2.00 mol) in diethyl ether (500 ml) was added a solution of chlorotrimethylsilane (127 ml, 1.00 mol) in diethyl ether (100 ml) over 1 hour. The solid was removed by filtration and washed with diethyl ether (100 ml). The filtrates were concentrated in vacuo then distilled at atmospheric pressure to give N-trimethylsilylpyrrolidine (104 g, 73%) as a colorless liquid: b.p. 139-140° C.; 1H NMR (CDCl3) 0.09 (s, 9H), 1.74 (m, 4H), 2.91 (m, 4H); 13C NMR (CDCl3) 3.50, 28.26, 48.33
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trimethylsilyl)pyrrolidine
Reactant of Route 2
1-(Trimethylsilyl)pyrrolidine

Citations

For This Compound
35
Citations
H Vorbrüggen, K Krolikiewicz - Chemische Berichte, 1984 - Wiley Online Library
Hydroxy N‐heterocycles such as 18, 21, 26, and others are efficiently aminated in a one‐step/one‐pot procedure by silylation‐amination to give 20, 23 – 25 etc. Silylation converts …
AV Alexandrova - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 5666‐12‐6 ] C 12 H 24 N 3 P (MW 241.316) InChI = 1S/C12H24N3P/c1‐2‐8‐13(7‐1)16(14‐9‐3‐4‐10‐14)15‐11‐5‐6‐12‐15/h1‐12H2 InChIKey = PXFLCAQHOZXYED‐…
Number of citations: 0 onlinelibrary.wiley.com
S Dietz, V Allured, MR DuBois - Inorganic Chemistry, 1993 - ACS Publications
Several examples of W (VI) imide derivatives have been synthesized and studied for their role in the metathesis and polymerization of olefins and for their reactivity in competitive …
Number of citations: 6 pubs.acs.org
MP Confer, T Qu, PA Rupar, DA Dixon - ChemPhysChem, 2022 - Wiley Online Library
Strained ring systems play an important role in synthesis and can be characterized by the ring strain energy (RSE). The RSE of 3, 4, 5, and 6 membered saturated and unsaturated ring …
MR Saidi, MM Mojtahedi, M Bolourtchian - 1995 - journal.ut.ac.ir
Results Despite previous extensive works on these important transformations, we would like to report a novel one pot preparation off-silylated amines (6)--(10), by treatment of the …
Number of citations: 0 journal.ut.ac.ir
MA Boichenko, IA Andreev… - The Journal of …, 2019 - ACS Publications
Ring Opening of Donor–Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank …
Number of citations: 30 pubs.acs.org
O Mahé, A L'Heureux, M Couturier, C Bennett… - Journal of Fluorine …, 2013 - Elsevier
The synthesis of N,N-disubstituted aminodifluorosulfinium tetrafluoroborate salts is reported, and their behavior as deoxofluorinating agent was evaluated. The deoxofluorination …
Number of citations: 34 www.sciencedirect.com
C Draghici - 2009 - scholarworks.uvm.edu
This dissertation describes the development of a novel ring fragmentation reaction in which cyclic γ-silyloxy-β-hydroxy-α-diazoesters undergo efficient rupture of the Cβ− Cγ bond when …
Number of citations: 1 scholarworks.uvm.edu
JRM Betancourt - 2000 - search.proquest.com
New borane sources for hydroboration, new 11 B NMR-based organoborane analysis methodology and a new highly effective asymmetric hydroborating agent are described. …
Number of citations: 0 search.proquest.com
R York, NGA Bell - Environmental science & technology, 2020 - ACS Publications
Natural organic matter (NOM) is the product of microbial and abiotic decay of plant and animal remains in terrestrial and aquatic ecosystems. On a molecular level, NOM is a complex …
Number of citations: 11 pubs.acs.org

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